molecular formula C7H6O3 B14237587 4-Oxepincarboxylic acid CAS No. 500887-58-1

4-Oxepincarboxylic acid

Cat. No.: B14237587
CAS No.: 500887-58-1
M. Wt: 138.12 g/mol
InChI Key: QMWWZGBQNZGNGM-UHFFFAOYSA-N
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Description

4-Oxepincarboxylic acid is an organic compound characterized by the presence of a seven-membered ring containing an oxygen atom and a carboxylic acid functional group. This compound is notable for its unique structure, which includes a combination of ether and carboxylic acid functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxepincarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes . Another method includes the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid group . Additionally, the carboxylation of Grignard reagents is a widely used method, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The hydrolysis of nitriles and carboxylation of Grignard reagents are also employed in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxepincarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Oxepincarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Oxepincarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ether functionality may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Formic acid: The simplest carboxylic acid with a single carbon atom.

    Acetic acid: A two-carbon carboxylic acid commonly found in vinegar.

    Propionic acid: A three-carbon carboxylic acid used as a preservative.

    Butyric acid: A four-carbon carboxylic acid with a strong odor.

Uniqueness

4-Oxepincarboxylic acid is unique due to its seven-membered ring structure containing an oxygen atom, which distinguishes it from simpler carboxylic acids. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

500887-58-1

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

oxepine-4-carboxylic acid

InChI

InChI=1S/C7H6O3/c8-7(9)6-2-1-4-10-5-3-6/h1-5H,(H,8,9)

InChI Key

QMWWZGBQNZGNGM-UHFFFAOYSA-N

Canonical SMILES

C1=COC=CC(=C1)C(=O)O

Origin of Product

United States

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